

7-Monodemethyl Minocycline CAS number and chemical data

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Compound of Interest

Compound Name: 7-Monodemethyl Minocycline

Cat. No.: B15129974

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In-Depth Technical Guide: 7-Monodemethyl Minocycline

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Monodemethyl Minocycline, a primary metabolite and impurity of the broad-spectrum tetracycline antibiotic Minocycline, is a compound of increasing interest in pharmacological and medicinal chemistry research. Its structural similarity to Minocycline suggests the potential for analogous biological activities, including neuroprotective and anti-inflammatory properties. This technical guide provides a comprehensive overview of the available chemical data, potential synthetic pathways, analytical methodologies, and biological context for **7-Monodemethyl Minocycline**.

Chemical Data

7-Monodemethyl Minocycline is systematically known as (4S,4aS,5aR,12aS)-4-(Dimethylamino)-3,10,12,12a-tetrahydroxy-7-(methylamino)-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide. It is also recognized by several synonyms, including Minocycline EP Impurity C and Desmethyl minocycline (USP).



Parameter	Value	Reference
CAS Number	4708-96-7	[1]
Molecular Formula	C22H25N3O7	
Molecular Weight	443.45 g/mol	
Synonyms	Minocycline EP Impurity C, Desmethyl minocycline (USP)	

Experimental Protocols Synthesis of 7-Monodemethyl Minocycline

While a specific, detailed protocol for the synthesis of **7-Monodemethyl Minocycline** is not readily available in published literature, a logical synthetic route can be inferred from the well-established synthesis of its parent compound, Minocycline. The final step in Minocycline synthesis involves the reductive dimethylation of the key intermediate, 7-amino-6-demethyl-6-deoxytetracycline.[2][3][4]

Proposed Synthetic Pathway:

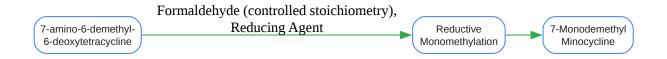
A plausible approach to synthesize **7-Monodemethyl Minocycline** would involve a controlled reductive monomethylation of 7-amino-6-demethyl-6-deoxytetracycline.

- Starting Material: 7-amino-6-demethyl-6-deoxytetracycline
- Reagents: A suitable methylating agent (e.g., formaldehyde) in the presence of a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation). The stoichiometry of the methylating agent would need to be carefully controlled to favor monomethylation over dimethylation.
- Reaction Conditions: The reaction would likely be carried out in a suitable solvent system at a controlled temperature and pH to ensure the stability of the tetracycline core.
- Purification: The resulting product mixture would require purification, likely using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to



isolate **7-Monodemethyl Minocycline** from unreacted starting material, the dimethylated product (Minocycline), and other byproducts.

Logical Flow of Proposed Synthesis:



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Caption: Proposed synthesis of **7-Monodemethyl Minocycline**.

Purification and Analysis

Validated analytical methods specific to **7-Monodemethyl Minocycline** are not extensively documented. However, methods developed for the analysis of Minocycline can be adapted for its purification and characterization.

High-Performance Liquid Chromatography (HPLC):

HPLC is the most common technique for the analysis of tetracyclines and their impurities. A reversed-phase HPLC method with UV detection would be suitable for the separation and quantification of **7-Monodemethyl Minocycline**.

- Column: A C18 or similar reversed-phase column.
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase is a critical parameter for achieving good peak shape and resolution for tetracyclines.
- Detection: UV detection at a wavelength where the tetracycline chromophore has strong absorbance (typically around 280 nm or 350 nm).

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy:

For definitive structural confirmation and characterization, mass spectrometry and NMR spectroscopy are essential.



- Mass Spectrometry: High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement to confirm the elemental composition. Tandem mass spectrometry (MS/MS) would yield fragmentation patterns that can be used to elucidate the structure.
- NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about
 the chemical environment of each proton and carbon atom in the molecule, allowing for
 unambiguous structure determination. Comparison of the NMR spectra of **7-Monodemethyl**Minocycline with that of Minocycline would be particularly informative, with the primary
 difference expected in the signals corresponding to the N-methyl group at the 7-position.[5]

Biological Activity and Signaling Pathways

Direct studies on the biological activity and the specific signaling pathways modulated by **7-Monodemethyl Minocycline** are limited. However, given its status as a major metabolite of Minocycline and its structural similarity, it is plausible that it shares some of the biological properties of its parent compound.

Inferred Biological Activities:

Minocycline is well-documented to possess neuroprotective and anti-inflammatory effects independent of its antimicrobial activity.[6][7] These effects are attributed to its ability to inhibit microglial activation, reduce the production of pro-inflammatory cytokines, and inhibit apoptosis.[1] It is reasonable to hypothesize that **7-Monodemethyl Minocycline** may contribute to the overall pharmacological profile of Minocycline. There is some evidence to suggest that **7-Monodemethyl Minocycline** itself possesses neuroprotective properties.

Potential Signaling Pathway Involvement:

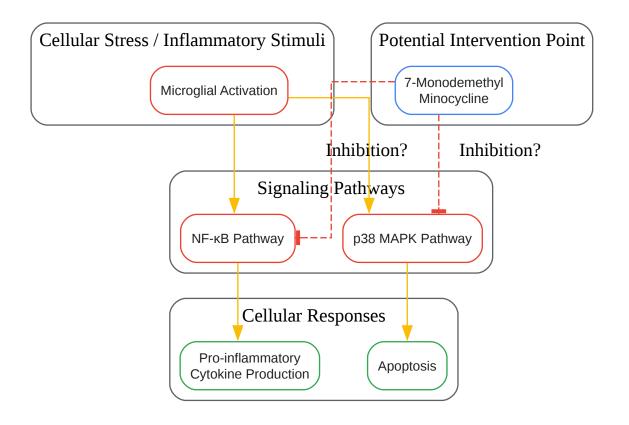
Minocycline has been shown to exert its effects through the modulation of several key signaling pathways, including:

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway:
 Minocycline can inhibit the activation of NF-κB, a critical regulator of the inflammatory
 response.[8][9][10] This leads to a downstream reduction in the expression of pro inflammatory genes.



• p38 MAPK (Mitogen-Activated Protein Kinase) Pathway: Minocycline has been reported to inhibit the p38 MAPK pathway, which is involved in inflammation and apoptosis.[7]

Potential Mechanism of Action of 7-Monodemethyl Minocycline:



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Caption: Hypothesized signaling pathways affected by **7-Monodemethyl Minocycline**.

Conclusion

7-Monodemethyl Minocycline is a compound of significant interest due to its relationship with the widely used antibiotic, Minocycline. While detailed experimental data specifically for this metabolite are still emerging, a strong foundation for its synthesis, analysis, and potential biological activities can be built upon the extensive knowledge of its parent compound. Further research is warranted to fully elucidate the unique pharmacological profile of **7-Monodemethyl Minocycline** and its potential therapeutic applications, particularly in the realm of neuroprotection and anti-inflammatory therapies. This guide serves as a foundational resource for scientists and researchers embarking on the study of this intriguing molecule.



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